2-(2H-1,3-benzodioxol-5-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
This compound is a synthetic small molecule characterized by three distinct structural motifs:
- Benzodioxole moiety: A 1,3-benzodioxol group linked via an acetamide bridge, which is commonly associated with metabolic stability and ligand-receptor interactions in medicinal chemistry.
- Pyrimidine core: A 2-methyl-6-(trifluoromethyl)pyrimidine subunit, a heterocyclic aromatic system known for its role in modulating enzyme binding affinity and selectivity, particularly in kinase inhibitors .
- Piperidine spacer: A piperidin-4-yl group that bridges the pyrimidine and acetamide components, providing conformational flexibility and influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c1-12-24-17(20(21,22)23)10-18(25-12)27-6-4-14(5-7-27)26-19(28)9-13-2-3-15-16(8-13)30-11-29-15/h2-3,8,10,14H,4-7,9,11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPOGHDCWGDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and pyrimidine intermediates, which are then coupled with the piperidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may include large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group on the pyrimidine ring enhances binding affinity by ~50% compared to non-fluorinated analogs, likely due to increased hydrophobic interactions .
- Removal of the benzodioxole moiety drastically reduces activity (IC50 >1000 nM), underscoring its role in target engagement .
- Activity cliffs are observed: For example, a 0.68 Tanimoto similarity score between the target compound and a pyrazolo-pyrimidine analog correlates with a 10-fold difference in HDAC8 inhibition .
Mechanistic and Pharmacokinetic Insights
- Bioactivity clustering : Compounds sharing the benzodioxole-pyrimidine scaffold cluster into groups with similar kinase inhibition profiles, as demonstrated by hierarchical clustering of NCI-60 bioactivity data .
- ADME properties : The trifluoromethyl group improves metabolic stability (t1/2 >6 hrs in hepatic microsomes) but may reduce aqueous solubility (LogP = 3.2) compared to hydroxylated analogs .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide exhibits significant biological activity that positions it as a candidate for further pharmacological exploration. This article reviews its synthesis, mechanism of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves multiple steps, starting from the preparation of the benzodioxole moiety and incorporating the piperidine and pyrimidine components. The compound's molecular formula is , with a molecular weight of 360.4 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21F3N2O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may enhance binding affinity, while the trifluoromethyl-pyrimidine group could influence selectivity towards certain biological pathways.
Biological Activity
Research indicates that this compound demonstrates a range of biological activities:
Antibacterial Activity
In studies evaluating antibacterial properties, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-function relationship indicates that the presence of the benzodioxole and piperidine moieties significantly contributes to its antibacterial efficacy .
Enzyme Inhibition
This compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, compounds with similar structures have demonstrated strong inhibitory activity against urease, with IC50 values indicating potent enzyme inhibition . This suggests potential therapeutic applications in conditions where enzyme regulation is critical.
Case Studies
- Acetylcholinesterase Inhibition : Compounds derived from piperidine have been shown to inhibit AChE effectively, which is crucial in treating Alzheimer's disease. In comparative studies, some derivatives exhibited IC50 values lower than established standards, indicating superior efficacy .
- Anticancer Potential : Preliminary studies suggest that compounds with similar frameworks possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
